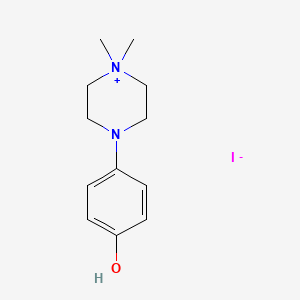![molecular formula C10H7F2N3O6S2 B12554598 4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid CAS No. 194366-86-4](/img/structure/B12554598.png)
4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid is a chemical compound known for its unique structure and properties. It contains a pyrimidine ring substituted with two fluorine atoms at positions 2 and 6, and an amino group at position 4. This pyrimidine ring is connected to a benzene ring that has two sulfonic acid groups at positions 1 and 3. The presence of fluorine atoms and sulfonic acid groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid typically involves multiple steps. One common method starts with the preparation of 2,6-difluoropyrimidine, which can be synthesized by fluorination of pyrimidine derivatives using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures
The final step is the sulfonation of the benzene ring, which can be carried out using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce new functional groups onto the pyrimidine or benzene rings .
Wissenschaftliche Forschungsanwendungen
4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The sulfonic acid groups contribute to its solubility and reactivity in aqueous environments, facilitating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluoropyrimidine: Lacks the amino and sulfonic acid groups, making it less versatile in chemical reactions.
4-Aminobenzene-1,3-disulfonic acid: Lacks the fluorine-substituted pyrimidine ring, resulting in different chemical and biological properties.
2,6-Difluorobenzene-1,3-disulfonic acid: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid is unique due to the combination of fluorine atoms, an amino group, and sulfonic acid groups in its structure. This combination imparts distinct chemical reactivity, biological activity, and solubility properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
194366-86-4 |
|---|---|
Molekularformel |
C10H7F2N3O6S2 |
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
4-[(2,6-difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C10H7F2N3O6S2/c11-8-4-9(15-10(12)14-8)13-6-2-1-5(22(16,17)18)3-7(6)23(19,20)21/h1-4H,(H,13,14,15)(H,16,17,18)(H,19,20,21) |
InChI-Schlüssel |
QRDPAXFWOXULGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)NC2=CC(=NC(=N2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
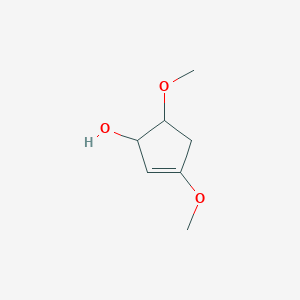
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)
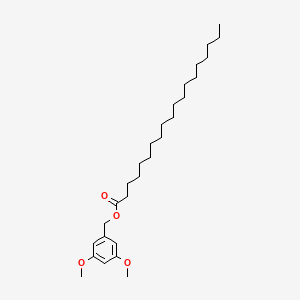
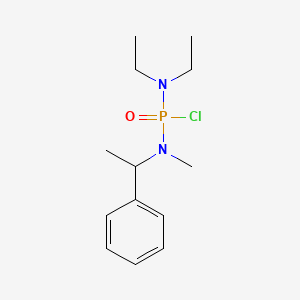

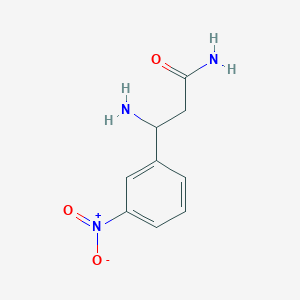
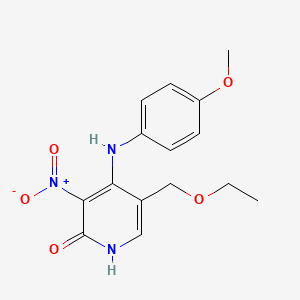
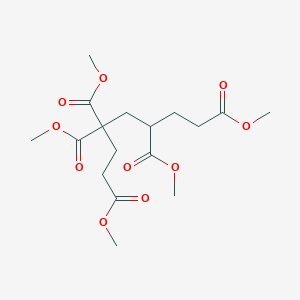
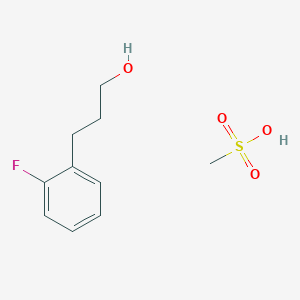
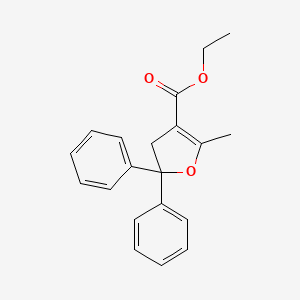

![4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl](/img/structure/B12554573.png)
